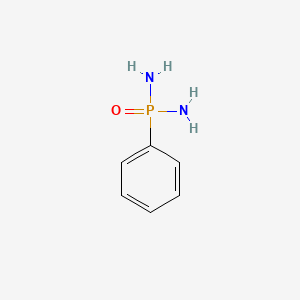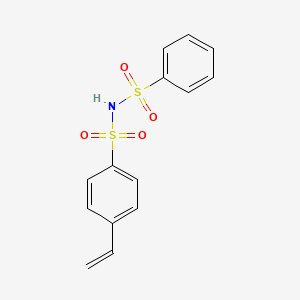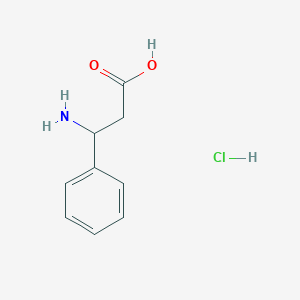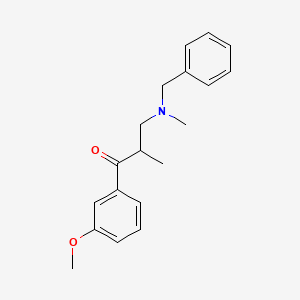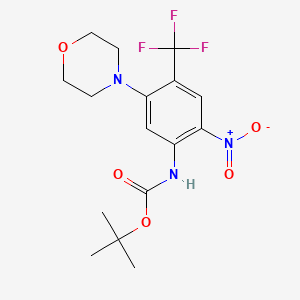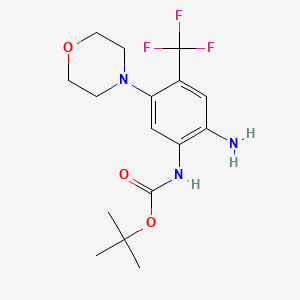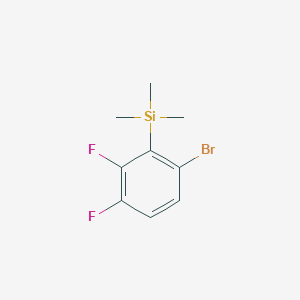
(6-溴-2,3-二氟苯基)三甲基硅烷
描述
“(6-Bromo-2,3-difluorophenyl)trimethylsilane” is a chemical compound with the CAS Number: 473417-24-2 . It has a molecular weight of 265.17 . The IUPAC name for this compound is (6-bromo-2,3-difluorophenyl)trimethylsilane . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-2,3-difluorophenyl)trimethylsilane” is C9H11BrF2Si . The InChI code for this compound is 1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“(6-Bromo-2,3-difluorophenyl)trimethylsilane” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
氟代拥挤位点
(6-溴-2,3-二氟苯基)三甲基硅烷在有机金属化学中表现出有趣的反应性。一项研究表明,类似的化合物在氟原子的空间压力下,在特定位置发生仲丁基锂介导的金属化反应 (Heiss, Leroux, & Schlosser, 2005)。
远程三甲基甲硅烷基团效应
另一项研究探讨了远程三甲基甲硅烷基团如何影响卤代芳烃的反应性,包括与 (6-溴-2,3-二氟苯基)三甲基硅烷结构相关的化合物。该研究重点介绍了庞大甲硅烷基取代基对相邻卤素反应性的影响 (Heiss, Marzi, Mongin, & Schlosser, 2007)。
亲电异位取代
对氟代芳烃中亲电异位取代的研究,包括与 (6-溴-2,3-二氟苯基)三甲基硅烷类似的化合物,揭示了这些化合物在有机合成中的反应性。这项研究展示了制造非寻常取代氟代芳烃的潜力 (Coe, Stuart, & Moody, 1998)。
不对称取代芘衍生物的合成
(6-溴-2,3-二氟苯基)三甲基硅烷已被用于合成不对称官能化芘衍生物的关键前体。这表明了其在促进复杂有机合成中的作用 (Sato, Maeda, Mihara, & Iwasawa, 2011)。
金属间电介质的新解决方案
与 (6-溴-2,3-二氟苯基)三甲基硅烷密切相关的三甲基硅烷衍生物用于半导体制造中的介电薄膜的沉积。这表明了该化合物在电子材料科学中的潜力 (Loboda, 1999)。
安全和危害
属性
IUPAC Name |
(6-bromo-2,3-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGHFPSCELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2,3-difluorophenyl)trimethylsilane | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

